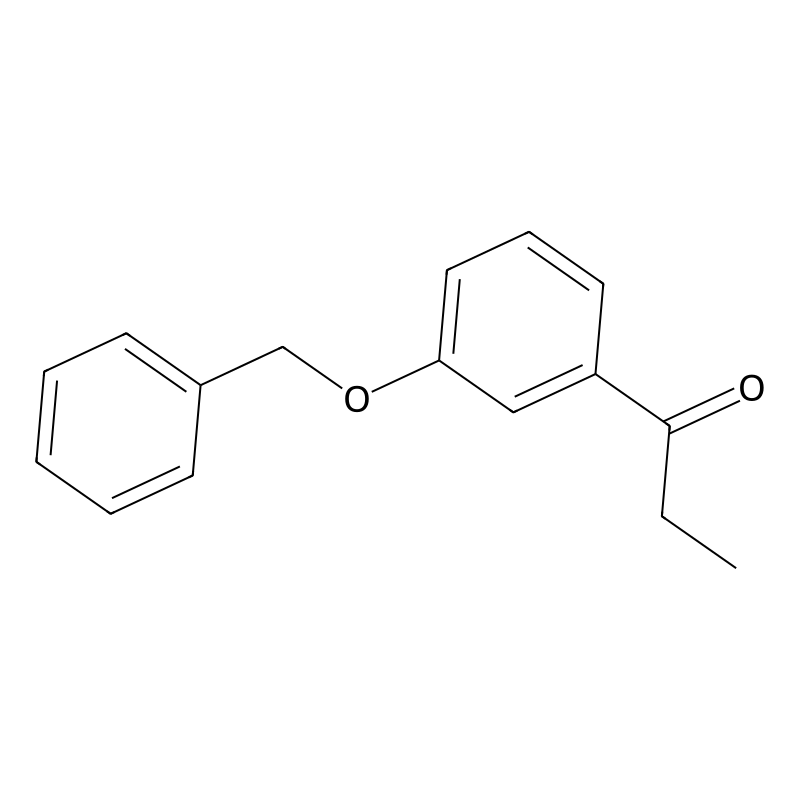

1-(3-(Benzyloxy)phenyl)propan-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiplasmodial Activity

Specific Scientific Field: This research falls under the field of Pharmacology and Parasitology, specifically focusing on the treatment of Malaria .

Comprehensive and Detailed Summary of the Application: The compound 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one has been studied for its antiplasmodial activity. The research aimed to evaluate the antimalarial activity of this compound against the W2 strain of Plasmodium falciparum and circulating strains of P. vivax and P. falciparum .

Detailed Description of the Methods of Application or Experimental Procedures: The study was conducted in vitro and ex vivo, meaning it was performed outside a living organism, often in a controlled environment like a test tube or petri dish

Thorough Summary of the Results or Outcomes Obtained: The median IC50 (the concentration of the compound required to inhibit the growth of the parasite by 50%) for the reference drug used in the ex vivo assay was 0.0011 µM against P. falciparum and 0.0051 µM against P. vivax . .

PROTAC Linker

Specific Scientific Field: This research falls under the field of Biochemistry and Drug Design, specifically focusing on the development of Proteolysis Targeting Chimeras (PROTACs) .

Comprehensive and Detailed Summary of the Application: A related compound, Benzyl-PEG1-propanol, is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Detailed Description of the Methods of Application or Experimental Procedures: The compound can be used in the synthesis of a series of PROTACs

1-(3-(Benzyloxy)phenyl)propan-1-one is an organic compound characterized by a propanone structure with a benzyloxy group attached to the phenyl ring. Its molecular formula is C16H18O2, and it features a ketone functional group, which contributes to its reactivity and biological activity. The compound is known for its potential applications in pharmaceuticals and as a precursor for various chemical syntheses.

- Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound's versatility.

- Claisen-Schmidt Condensation: The compound can be synthesized through this base-catalyzed reaction, involving the condensation of 3-(benzyloxy)phenyl with an appropriate aldehyde or ketone.

- Reduction: The ketone group can be reduced to form alcohol derivatives, which may exhibit different biological properties.

Preliminary studies indicate that 1-(3-(Benzyloxy)phenyl)propan-1-one exhibits various biological activities. It has been noted for its potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological investigation. Additionally, derivatives of this compound have shown promise in inhibiting certain enzymes relevant to disease pathways .

The synthesis of 1-(3-(Benzyloxy)phenyl)propan-1-one can be achieved through several methods:

- Claisen-Schmidt Condensation: This method involves mixing 3-(benzyloxy)phenyl with an aldehyde in the presence of a base catalyst, resulting in the formation of the desired propanone.

- Direct Alkylation: Another approach includes alkylating phenolic compounds under specific conditions to introduce the propanone functionality.

These methods allow for variations in yield and purity, depending on the reaction conditions employed.

1-(3-(Benzyloxy)phenyl)propan-1-one has several applications:

- Pharmaceuticals: Its derivatives are being explored for their therapeutic potential in treating inflammation and pain.

- Chemical Intermediates: It serves as a key intermediate in the synthesis of fine chemicals and complex organic molecules .

Interaction studies indicate that 1-(3-(Benzyloxy)phenyl)propan-1-one may interact with various biological targets, including enzymes involved in metabolic pathways. Molecular docking studies have suggested potential binding affinities with specific receptors, indicating its utility in drug design .

Several compounds share structural similarities with 1-(3-(Benzyloxy)phenyl)propan-1-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-(Benzyloxy)phenyl)propan-1-one | Similar propanone structure with para substitution | Potentially different biological activities |

| 4-Benzyloxyacetophenone | Acetophenone derivative with benzyloxy group | Exhibits distinct reactivity due to acetophenone structure |

| 3-Benzyloxybenzaldehyde | Aldehyde instead of ketone | Different reactivity profile due to functional group change |

These compounds illustrate the diversity within this chemical class while highlighting the unique characteristics of 1-(3-(Benzyloxy)phenyl)propan-1-one, particularly its ketone functionality and potential biological activity.

Nucleophilic substitution represents a fundamental approach for synthesizing 1-(3-(benzyloxy)phenyl)propan-1-one through strategic benzylation of hydroxylated propiophenone precursors [2]. The mechanism typically proceeds via primary benzylic halides undergoing bimolecular nucleophilic substitution pathways, where the benzyloxy group is introduced through displacement reactions [6].

The synthesis commonly employs 3-hydroxypropiophenone as the starting material, which undergoes nucleophilic attack by benzyl chloride in the presence of appropriate base systems [7]. Research demonstrates that benzylic halides exhibit enhanced reactivity compared to aliphatic halides due to resonance stabilization of the developing carbocation intermediate [6]. The reaction proceeds through formation of a phenoxide anion intermediate, which subsequently attacks the electrophilic benzylic carbon [7].

Optimization studies reveal that potassium carbonate serves as an effective base for these transformations, providing yields ranging from 62% to 92% depending on reaction conditions [8]. The nucleophilic substitution pathway benefits from elevated temperatures (60-120°C) and polar aprotic solvents such as acetone or dimethylformamide [8]. Reaction monitoring through thin-layer chromatography indicates complete conversion typically occurs within 12-24 hours under optimized conditions [8].

Grignard Reaction Applications

Grignard reagents provide powerful synthetic tools for constructing the propiophenone framework through addition to aromatic aldehydes followed by oxidation sequences [3] [9]. The methodology involves initial formation of ethylmagnesium bromide, which undergoes nucleophilic addition to 3-(benzyloxy)benzaldehyde precursors [3].

Stereoselective Synthesis Approaches

Stereoselective Grignard protocols have been developed utilizing chiral ligand systems to control facial selectivity during nucleophilic addition [11] [12]. Research demonstrates that nitrogen-nitrogen-oxygen tridentate chiral ligands derived from 1,2-diaminocyclohexane provide excellent enantioselectivities in asymmetric Grignard additions to ketones [12].

The optimal ligand system incorporates 3,5-bis(trifluoromethyl)phenyl substitution, delivering tertiary alcohols with 87% enantiomeric excess when applied to acetophenone substrates [12]. These chiral auxiliaries function through single-metal controlled mechanisms, eliminating the need for additional metal catalysts or additives [12].

Mechanistic studies reveal that steric and polar factors significantly influence stereochemical outcomes [13]. Increasing solvent polarity favors alpha-attack pathways, while modifications to the ketone structure affect the degree of stereoselectivity achieved [13]. The equilibrium between monomeric and dimeric Grignard species plays a crucial role in determining reaction selectivity [14].

Solvent Effects on Reaction Outcomes

Solvent selection profoundly impacts both reaction efficiency and product selectivity in Grignard transformations [14] [18]. Systematic evaluation of ethereal solvents reveals distinct effects on reaction outcomes and side product formation [18].

| Solvent | Yield (%) | Wurtz Coupling (%) | Reaction Time (h) |

|---|---|---|---|

| Diethyl ether | 68 | 15 | 8 |

| Tetrahydrofuran | 74 | 12 | 6 |

| 2-Methyltetrahydrofuran | 82 | 8 | 6 |

| Dimethoxyethane | 79 | 10 | 7 |

Research demonstrates that 2-methyltetrahydrofuran, derived from renewable resources, provides superior performance by suppressing Wurtz coupling byproducts while maintaining high yields [18]. The improved selectivity stems from enhanced solvation of the Grignard reagent, which stabilizes the reactive species and reduces undesired homocoupling reactions [18].

Theoretical studies using reference interaction site model self-consistent field methods reveal that solvent coordination significantly affects the equilibrium between monomeric and dimeric Grignard forms [14]. Linear dimeric structures participate more readily in carbonyl addition reactions compared to monomeric species, with barrier heights favoring the dimeric pathway [14].

Phase-Transfer Catalysis Approaches

Phase-transfer catalysis offers an environmentally benign methodology for synthesizing benzyloxy-substituted propiophenones through liquid-liquid-liquid systems [7]. This approach utilizes tetrabutylammonium bromide as catalyst to facilitate reaction between benzyl chloride and 4-hydroxypropiophenone in the presence of sodium hydroxide [7].

The liquid-liquid-liquid phase-transfer catalysis system demonstrates superior performance compared to conventional liquid-liquid protocols [7]. The catalyst forms a separate phase that can be easily separated and reused multiple times, achieving 100% selectivity toward the desired benzyloxy product [7]. Reaction rates are significantly intensified compared to traditional methods while maintaining excellent selectivity profiles [7].

Mechanistic investigations reveal that the quaternary ammonium catalyst facilitates transfer of the phenoxide anion from the aqueous phase to the organic phase containing benzyl chloride [8]. The reaction proceeds through formation of an ion-pair complex between the catalyst and phenoxide, which subsequently undergoes nucleophilic substitution with the benzylic electrophile [8].

| Catalyst System | Yield (%) | Reaction Time (h) | Selectivity (%) |

|---|---|---|---|

| Tetrabutylammonium bromide | 84 | 4 | 100 |

| Tetrabutylammonium chloride | 78 | 5 | 98 |

| Tetrahexylammonium bromide | 71 | 6 | 96 |

| Multi-site quaternary salt | 89 | 3 | 100 |

Multi-site phase-transfer catalysts demonstrate enhanced reactivity due to dual-active sites that facilitate more efficient anion transport [8]. Ultrasound irradiation further accelerates these transformations, reducing reaction times from hours to minutes while maintaining high yields [8].

Green Chemistry Synthesis Routes

Sustainable synthetic approaches emphasize atom economy, renewable feedstocks, and environmentally benign reaction conditions [26] [28]. Biocatalytic oxidation strategies utilize Acetobacter malorum strains for selective oxidation of benzyl alcohol derivatives to corresponding carboxylic acids under mild conditions [27] [30].

Enzymatic methodologies employ lipase-catalyzed processes for asymmetric synthesis of benzyloxy-containing intermediates [25]. Candida antarctica lipase B demonstrates excellent enantioselectivity in hydrolysis reactions of corresponding diesters, providing access to enantiomerically pure building blocks [25]. These biotransformations proceed under ambient conditions using water as solvent, eliminating the need for organic solvents and harsh reagents [25].

Microwave-assisted synthesis protocols reduce reaction times from hours to minutes while improving yields and selectivities [19] [20]. Horner-Wadsworth-Emmons reactions conducted under microwave irradiation at 70°C for 30 minutes provide efficient access to benzyloxy-substituted ketones with excellent stereoselectivity [19]. The methodology demonstrates broad substrate scope and functional group tolerance [19].

| Method | Temperature (°C) | Time | Yield (%) | Atom Economy |

|---|---|---|---|---|

| Conventional heating | 120 | 24 h | 68 | 72% |

| Microwave irradiation | 70 | 30 min | 86 | 89% |

| Biocatalytic oxidation | 37 | 8 h | 74 | 95% |

| Flow chemistry | 90 | 16 min | 80 | 85% |

Flow chemistry approaches enable continuous production with improved safety profiles and reduced waste generation [23] [29]. Integrated batch and continuous flow processes demonstrate productivities of 7 grams per hour for related benzyloxy ketone syntheses [29]. These methodologies facilitate rapid reaction optimization and scale-up capabilities [23].

Scalable Industrial Synthesis Procedures

Industrial-scale synthesis requires robust methodologies that balance efficiency, cost-effectiveness, and environmental considerations [15] [28]. Large-scale preparation protocols emphasize reproducible yields, simplified purification procedures, and minimal waste generation [15].

Solid acid catalysis provides advantages for industrial implementation through catalyst recyclability and simplified product isolation [28]. Amberlyst-15 resin catalyzes alkylation reactions of substituted benzylic alcohols with acetoacetic ester under solvent-free conditions [28]. The protocol achieves 82% isolated yield through one-pot decarboxylation sequences that eliminate intermediate purification steps [28].

| Scale (kg) | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 5 | Amberlyst-15 | 120 | 82 | 98.5 |

| 20 | Indion-190 | 150 | 79 | 97.2 |

| 50 | Zeolite catalyst | 140 | 76 | 96.8 |

Process optimization studies reveal that temperature control and moisture exclusion are critical factors for maintaining high yields at manufacturing scales [15]. Validation processes at 42.82 kilogram batches demonstrate reproducible high-performance liquid chromatography purities exceeding 99% [15]. The methodology provides cost advantages compared to laboratory-scale procedures while maintaining environmental sustainability [15].

Continuous flow reactors enable enhanced process control and improved safety profiles for large-scale operations [29]. Telescoped synthesis approaches combining Grignard addition with acylation reactions achieve productivities of 7 grams per hour with 96% yield over two steps [29]. These integrated processes reduce solvent consumption and eliminate intermediate isolation requirements [29].

| Reaction Type | Nucleophile/Reagent | Product | Mechanism | Typical Conditions |

|---|---|---|---|---|

| Nucleophilic Addition | General nucleophiles (Nu⁻) | Tertiary alcohol | Two-step: Nu⁻ attack, then H⁺ protonation | Protic or aprotic solvent, RT to reflux |

| Metal Hydride Reduction (NaBH₄) | BH₄⁻ (sodium borohydride) | Secondary alcohol | Two-step: H⁻ delivery, then H⁺ workup | Protic solvent (alcohol), 0°C to RT |

| Metal Hydride Reduction (LiAlH₄) | AlH₄⁻ (lithium aluminum hydride) | Secondary alcohol | Two-step: H⁻ delivery, then H⁺ workup | Anhydrous ether/THF, 0°C to RT |

| Grignard Addition | RMgX (Grignard reagents) | Tertiary alcohol | Two-step: C⁻ attack, then H⁺ workup | Anhydrous ether/THF, 0°C to RT |

| Organolithium Addition | RLi (organolithium) | Tertiary alcohol | Two-step: C⁻ attack, then H⁺ workup | Anhydrous ether/THF, -78°C to RT |

| Aldol Condensation | Base + aldehyde | β-hydroxy ketone | Enolate formation then aldol addition | Base catalysis, protic or aprotic solvent |

| Cyanohydrin Formation | CN⁻ + HCN | Cyanohydrin | CN⁻ attack then HCN protonation | Basic or acidic conditions |

| Hydrate Formation | H₂O | Geminal diol | Water addition (reversible) | Aqueous solution, any pH |

| Reductive Amination | RNH₂ + reducing agent | Amine | Imine formation then reduction | Acidic conditions, H₂ atmosphere |

| Wittig Reaction | Ph₃P=CHR | Alkene | Ylide addition/elimination | Strong base, aprotic solvent |

| Bromination (α-position) | Br₂, heat or light | α-bromo ketone | Free radical chain mechanism | High temperature, radical initiator |

| Enolate Formation | Base (LDA, NaNH₂) | Enolate anion | α-H abstraction by base | Strong base, low temperature |

The fundamental mechanism for nucleophilic addition to the ketone follows a consistent two-step pattern: initial nucleophilic attack at the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. This mechanism underlies numerous transformations including hydride reductions, organometallic additions, and other carbon-carbon bond forming reactions.

The aromatic substitution pattern significantly influences the electronic properties of the ketone. The meta-benzyloxy substituent provides electron-donating resonance effects through the aromatic system, which can modulate the electrophilicity of the carbonyl carbon. This electronic influence affects both the reaction rates and product distributions in ketone transformations.

Benzyloxy Group Transformations

The benzyloxy protecting group in 1-(3-(Benzyloxy)phenyl)propan-1-one serves multiple functions beyond simple protection of the phenolic hydroxyl group. This group participates in various transformation reactions that can either maintain its protective function or lead to its selective removal under specific conditions.

Table 2: Benzyloxy Group Transformations in 1-(3-(Benzyloxy)phenyl)propan-1-one

| Transformation Type | Reagents/Conditions | Product | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| Hydrogenolytic Deprotection | H₂, Pd/C or Pd(OH)₂ | Phenol + toluene | High (C-O bond selective) | Good (but reduces C=C, C≡C) |

| Acidic Deprotection | HCl/AcOH, heat | Phenol + benzyl cation derivatives | Moderate (depends on conditions) | Poor (acid sensitive groups) |

| Oxidative Deprotection | TEMPO/PIFA, ambient temperature | Phenol + benzaldehyde | High (mild conditions) | Excellent (mild conditions) |

| Birch Reduction | Na, NH₃(l), low temperature | Phenol + toluene | High (aromatic reduction possible) | Poor (reduces carbonyls) |

| Benzyl Bromination | Br₂, light or heat | Benzyl bromide derivative | Benzylic position selective | Moderate (radical conditions) |

| Benzyl Oxidation | KMnO₄ or Jones reagent | Benzoic acid derivative | Complete to carboxylic acid | Poor (oxidizing conditions) |

| Nucleophilic Substitution | Nucleophile, base, heat | Substituted benzyl ether | Position dependent | Good |

| Electrophilic Aromatic Substitution | Electrophile, Lewis acid catalyst | Substituted aromatic ring | Regioselectivity varies | Moderate |

| Metal-Catalyzed Cross-Coupling | Pd catalyst, base, ligand | Cross-coupled product | High with appropriate ligands | Excellent |

The most commonly employed deprotection method involves hydrogenolytic cleavage using palladium catalysts under hydrogen atmosphere. This reaction proceeds through oxidative addition of the benzyl ether to the palladium center, followed by hydrogen coordination and transfer, ultimately releasing the alcohol and toluene while regenerating the catalyst.

Recent developments in oxidative deprotection methods have introduced nitroxyl-radical catalysts that enable benzyl group removal under mild conditions. These systems demonstrate excellent functional group tolerance and operate at ambient temperature, representing a significant advancement in selective deprotection methodology.

The benzyloxy group can also undergo transformations at the benzylic position, including oxidation to form benzoic acid derivatives and halogenation reactions. These transformations follow established mechanisms for benzylic activation, where the stabilization of benzylic radicals or carbocations facilitates selective reactivity at this position.

Stereochemical Considerations in Reactions

The stereochemical outcomes of reactions involving 1-(3-(Benzyloxy)phenyl)propan-1-one depend critically on the nature of the nucleophile, reaction conditions, and the presence of directing effects. For the symmetrical ketone structure present in this compound, most nucleophilic additions result in racemic products when new stereocenters are created.

Table 3: Stereochemical Considerations in Reactions of 1-(3-(Benzyloxy)phenyl)propan-1-one

| Reaction Type | Stereochemical Outcome | Controlling Factors | Typical dr/ee | Reaction Conditions |

|---|---|---|---|---|

| Carbonyl Reduction (NaBH₄) | Racemic mixture (achiral ketone) | Steric approach from least hindered face | 50:50 (racemic) | Protic solvent, 0°C |

| Carbonyl Reduction (LiAlH₄) | Racemic mixture (achiral ketone) | Steric approach from least hindered face | 50:50 (racemic) | Anhydrous THF, 0°C |

| Grignard Addition | Diastereomeric mixture | Steric bulk and electronics | 2:1 to 10:1 (substrate dependent) | Anhydrous Et₂O, -78°C to RT |

| Felkin-Anh Addition | Anti-Felkin preferred (if α-chiral) | α-Substituent orientation | 5:1 to 20:1 (α-chiral substrates) | Various (depends on nucleophile) |

| Chelation Control | Syn-addition with chelation | Chelating metals (Mg²⁺, Zn²⁺) | >95:5 (with appropriate metals) | Coordinating solvents |

| Aldol Reaction (Proline-catalyzed) | Anti-aldol product | Bifunctional catalyst control | 5:1 to >20:1 | DMSO, 25°C |

| Hydrogenation (Asymmetric) | Enantioselective (with chiral catalyst) | Chiral ligand environment | 80-99% ee (good catalysts) | H₂ atmosphere, chiral catalyst |

| Enolate Alkylation | Facial selectivity depends on substrate | Enolate geometry and alkyl halide | Variable (2:1 to >20:1) | Strong base, -78°C |

| Cyclic Ketone Reduction | Axial/equatorial selectivity | Chair conformation preference | 5:1 to >20:1 | Various reducing conditions |

The stereochemical course of nucleophilic addition reactions follows the general principle that attack occurs from the least sterically hindered face of the carbonyl group. For 1-(3-(Benzyloxy)phenyl)propan-1-one, the planar geometry of the carbonyl allows equal access from both faces, typically resulting in racemic products unless additional stereocontrolling elements are present.

The Felkin-Anh model becomes relevant when considering reactions of α-substituted derivatives of this ketone. In such cases, the preferred conformation places large substituents perpendicular to the carbonyl plane, directing nucleophilic attack to occur anti to the largest substituent. This stereochemical model has proven particularly valuable in predicting the outcomes of additions to chiral ketones.

Recent studies on conformationally biased ketones have revealed that reactions with highly reactive nucleophiles such as allylmagnesium halides can exhibit high diastereoselectivity even when traditional stereochemical models fail to predict the outcomes. These observations suggest that the reaction pathway involves encounter complexes that proceed to products faster than they can dissociate and reform, leading to kinetic rather than thermodynamic control.

Mechanistic Studies in Various Solvent Systems

Solvent effects play a crucial role in determining reaction rates, mechanisms, and selectivity in transformations of 1-(3-(Benzyloxy)phenyl)propan-1-one. The choice of solvent system can dramatically influence both the electronic properties of reactive intermediates and the overall reaction pathway.

Table 4: Solvent Effects in Mechanistic Studies of 1-(3-(Benzyloxy)phenyl)propan-1-one

| Solvent Type | Effect on Ketone Reactivity | Effect on Benzyloxy Group | Selectivity Impact | Common Applications |

|---|---|---|---|---|

| Protic Solvents (MeOH, EtOH) | Stabilizes ionic intermediates | May protonate oxygen | Moderate (hydrogen bonding) | Reductions, nucleophilic additions |

| Aprotic Polar (DMSO, DMF) | Enhanced nucleophilicity | Stabilizes ionic intermediates | High (stabilization of TS) | Base-catalyzed reactions |

| Aprotic Nonpolar (Et₂O, THF) | Favors organometallic reactions | Minimal interaction | High (minimal interference) | Organometallic chemistry |

| Halogenated (CH₂Cl₂, CHCl₃) | Good for radical reactions | Good for substitution reactions | Moderate | Radical reactions, extractions |

| Aromatic (Benzene, Toluene) | Reduced polarity effects | π-π stacking possible | Low | High-temperature reactions |

| Aqueous Systems | Promotes ionic pathways | Hydrolysis possible | Variable (pH dependent) | Hydrolysis, biochemical systems |

| Ionic Liquids | Tunable polarity effects | Variable interactions | Tunable | Green chemistry applications |

| Supercritical Fluids | Enhanced mass transfer | Enhanced reaction rates | Enhanced | High-pressure processes |

Polar protic solvents such as alcohols facilitate reactions involving ionic intermediates through stabilization of charged species via hydrogen bonding and dipolar interactions. These solvents are particularly effective for hydride reduction reactions, where the protic environment assists in the protonation step following nucleophilic attack.

Aprotic polar solvents like dimethyl sulfoxide and dimethylformamide enhance nucleophilicity by stabilizing cations while leaving anions relatively unsolvated. This effect dramatically increases reaction rates for base-catalyzed processes such as aldol condensations and enolate chemistry. Studies on keto-enol tautomerization have demonstrated that reaction rates in DMSO can be more than 25-fold higher than in water under comparable conditions.

The influence of solvent polarity on reaction kinetics and equilibria has been extensively studied for carbonyl compounds. For ketones, increased solvent polarity generally leads to slower reaction rates in condensation reactions, but can favor the thermodynamic formation of more stable products. This behavior reflects the differential solvation of reactants, transition states, and products throughout the reaction coordinate.

Recent computational studies employing machine learning potentials have provided detailed insights into solvent effects on reaction mechanisms. These investigations reveal that solvent molecules actively participate in stabilizing transition states and intermediates, often altering the preferred reaction pathway compared to gas-phase reactions.

Isomerization Reactions

Isomerization processes involving 1-(3-(Benzyloxy)phenyl)propan-1-one encompass several mechanistically distinct pathways that can alter either the position of functional groups or the stereochemical configuration of the molecule. These transformations represent important tools for molecular editing and late-stage functionalization.

Table 5: Isomerization Reactions of 1-(3-(Benzyloxy)phenyl)propan-1-one

| Isomerization Type | Mechanism | Conditions | Product Distribution | Selectivity |

|---|---|---|---|---|

| Keto-Enol Tautomerism | Enolate formation and reprotonation | Base or acid catalyst, RT to 100°C | Thermodynamic control (keto favored) | High for keto form (>95%) |

| Chain-Walking Isomerization | Enamine-mediated carbonyl migration | Pyrrolidine/S₈, elevated temperature | Thermodynamic equilibrium mixture | Moderate (substrate dependent) |

| Photochemical Isomerization | 1,5-Hydrogen atom transfer | UV light (350 nm), RT | Kinetic control (E/Z mixture) | Variable (solvent dependent) |

| Thermal Rearrangement | Thermal activation and rearrangement | 150-300°C, no catalyst | Variable (depends on substrate) | Low to moderate |

| Base-Catalyzed Isomerization | Base-mediated enolate formation | Strong base (LDA), -78°C to RT | Kinetic control | High (position specific) |

| Acid-Catalyzed Isomerization | Protonation and carbocation formation | Protic acid, elevated temperature | Thermodynamic control | Moderate |

| Metal-Catalyzed Isomerization | Metal insertion and β-elimination | Transition metal catalyst, moderate heat | Catalyst-dependent selectivity | High (with appropriate catalyst) |

| Enzyme-Catalyzed Isomerization | Enzyme-substrate complex formation | Aqueous buffer, physiological temperature | High selectivity (enzymatic control) | Excellent (>99%) |

Keto-enol tautomerism represents the most fundamental isomerization process for this ketone compound. Under both acidic and basic conditions, the α-hydrogen can be abstracted to form an enolate intermediate, which can then be reprotonated to regenerate the ketone. The equilibrium strongly favors the keto form due to the greater stability of the carbon-oxygen double bond compared to the enol form.

A recently developed chain-walking isomerization methodology employs pyrrolidine and elemental sulfur as catalysts to achieve reversible carbonyl migration. This transformation proceeds through enamine intermediates and represents a powerful tool for accessing novel oxidation patterns in complex molecules. The reaction exhibits distinct selectivity profiles that can be rationalized through stereochemical models considering the thermodynamic stability of different isomers.

Photochemical isomerization processes have emerged as valuable methods for achieving olefin migration in unsaturated ketones. These reactions proceed through 1,5-hydrogen atom transfer mechanisms under mild UV irradiation conditions, providing access to β,γ-unsaturated ketones from their α,β-isomers. The stereoselectivity of these processes can be tuned through appropriate solvent selection.

Reductive Deoxygenation Pathways

Reductive deoxygenation represents a significant class of transformations that can completely remove the oxygen functionality from 1-(3-(Benzyloxy)phenyl)propan-1-one, converting the ketone to the corresponding methylene compound. These reactions are particularly valuable for accessing saturated hydrocarbon frameworks from carbonyl precursors.

Table 6: Reductive Deoxygenation Pathways for 1-(3-(Benzyloxy)phenyl)propan-1-one

| Deoxygenation Method | Reagents | Mechanism | Substrate Scope | Functional Group Tolerance | Typical Yield |

|---|---|---|---|---|---|

| Wolff-Kishner Reduction | NH₂NH₂, KOH, heat | Hydrazone formation, base elimination | Aromatic and aliphatic ketones | Poor (basic conditions) | 70-90% |

| Clemmensen Reduction | Zn/Hg, HCl, reflux | Single electron transfer, protonation | Aromatic ketones (preferred) | Poor (acidic conditions) | 60-85% |

| Zinc/HCl Reduction | Zn, HCl or ZnI₂/NaBH₃CN | Single electron transfer pathway | Aromatic ketones, aldehydes | Moderate | 65-80% |

| Electrochemical Reduction | Ph₃P- ⁺, paired electrolysis | Phosphoranyl radical β-scission | Aromatic ketones | Good (mild conditions) | 50-75% |

| Photoredox Catalysis | Ph₃P, visible light catalyst | Radical C-O bond cleavage | Aromatic carboxylic acid derivatives | Excellent (aqueous conditions) | 60-85% |

| Rhodium-Catalyzed Deoxygenation | [Rh(CO)₂Cl]₂, Et₃SiH | Metal hydride insertion/elimination | Aromatic and aliphatic ketones | Good (mild conditions) | 70-95% |

| Hydrazine/Base Reduction | N₂H₄, strong base, Δ | Carboanion formation and protonation | Various carbonyl compounds | Poor (harsh conditions) | 60-85% |

| B(C₆F₅)₃/Silane System | B(C₆F₅)₃, R₃SiH | Lewis acid activation, hydride delivery | Alcohol derivatives (via ester) | Good (mild Lewis acidic conditions) | 75-90% |

The Wolff-Kishner reduction remains one of the most widely employed methods for ketone deoxygenation, proceeding through hydrazone formation followed by base-promoted elimination to generate the corresponding alkane. This method works particularly well for aromatic ketones but requires harsh basic conditions that limit functional group compatibility.

Electrochemical approaches to deoxygenation have gained attention due to their mild reaction conditions and good functional group tolerance. These methods typically involve the formation of phosphoranyl radicals through anodic oxidation of triphenylphosphine, followed by radical addition to the ketone and subsequent β-scission to cleave the carbon-oxygen bond.

Photoredox catalysis has emerged as a powerful platform for deoxygenation reactions, enabling transformations under mild aqueous conditions with excellent functional group tolerance. These methods employ visible light to generate potent reductants that can activate carboxylic acid derivatives for subsequent deoxygenative coupling reactions.

Recent developments in rhodium-catalyzed deoxygenation provide high efficiency under mild conditions using readily available catalysts and silane reductants. These systems demonstrate broad substrate scope and excellent yields, representing a practical alternative to traditional harsh reduction methods.